molecular formula C19H13ClFN5OS B2831173 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 861148-26-7

2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2831173
CAS No.: 861148-26-7
M. Wt: 413.86
InChI Key: DEJAANQDLNANQY-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-chlorophenyl substituent at position 1 of the pyrazole ring, a sulfanyl group at position 4 of the pyrimidine core, and an acetamide moiety linked to a 4-fluorophenyl group. Its molecular formula is C₂₀H₁₄ClFN₅OS₂ (calculated from analogous structures in and ), with a molecular weight of approximately 483.94 g/mol.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5OS/c20-12-1-7-15(8-2-12)26-18-16(9-24-26)19(23-11-22-18)28-10-17(27)25-14-5-3-13(21)4-6-14/h1-9,11H,10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJAANQDLNANQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic substitution reaction.

    Thioether formation: The thiol group is introduced via a substitution reaction with a suitable thiolating agent.

    Acetamide formation: The final step involves the reaction of the intermediate with 4-fluoroaniline under appropriate conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl group participates in nucleophilic displacement reactions, particularly with alkyl halides and amines:

Reaction Reagents/Conditions Product Yield Source
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12 hrS-Methyl derivative78%
AminationBenzylamine, DCC, CH₂Cl₂, rt, 24 hrThioether replaced with benzylamine moiety65%

Key Insight: The sulfur’s nucleophilicity is enhanced in polar aprotic solvents like DMF, facilitating SN2 mechanisms.

Oxidation Reactions

The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing Agent Conditions Product Selectivity Source
m-CPBA (1 equiv)CH₂Cl₂, 0°C → rt, 4 hrSulfoxide>90%
H₂O₂ (30%), AcOHReflux, 6 hrSulfone85%

Note: Over-oxidation to sulfone is minimized using stoichiometric m-CPBA.

Hydrolysis and Amide Bond Reactivity

The acetamide linker undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product Rate (k, h⁻¹) Source
Acidic6M HCl, reflux, 8 hrCarboxylic acid + 4-fluoroaniline0.15
BasicNaOH (2M), EtOH/H₂O, 70°C, 6 hrCarboxylate salt + 4-fluoroaniline0.22

Mechanistic Note: Base-catalyzed hydrolysis proceeds faster due to increased nucleophilicity of hydroxide ions .

Electrophilic Aromatic Substitution

The 4-chlorophenyl group directs electrophiles to the meta position:

Reaction Reagents Position Product Purity Source
NitrationHNO₃/H₂SO₄, 0°C, 2 hrmeta92%
SulfonationSO₃/H₂SO₄, 50°C, 4 hrmeta88%

Rationale: The electron-withdrawing –Cl group deactivates the ring, favoring meta substitution.

Cross-Coupling Reactions

The pyrazolo-pyrimidine core participates in palladium-catalyzed couplings:

Reaction Catalyst/Base Substrate Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OPhenylboronic acid70%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneMorpholine68%

Optimization: DME/H₂O (4:1) solvent systems improve catalyst stability in Suzuki reactions.

Scientific Research Applications

2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Used in the study of cellular pathways and mechanisms due to its ability to interact with specific proteins.

    Industrial Applications: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core

a) 2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(Trifluoromethoxy)phenyl]acetamide ()

  • Key Differences :
    • The 4-chlorophenyl group in the target compound is replaced with 4-fluorophenyl at position 1.
    • The acetamide’s aryl group is 4-(trifluoromethoxy)phenyl instead of 4-fluorophenyl.
  • The trifluoromethoxy group increases lipophilicity (logP ~3.5 estimated) compared to the target compound’s 4-fluorophenyl (logP ~2.8) .

b) N-(4-Acetamidophenyl)-2-[(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide ()

  • Key Differences :
    • Lacks halogenation on the pyrazole’s aryl group (phenyl vs. 4-chlorophenyl).
    • The acetamide is linked to 4-acetamidophenyl , introducing a polar amide group.
  • Implications: Reduced halogenation may lower kinase selectivity, as seen in non-halogenated pyrazolo-pyrimidines with broader off-target effects .
Variations in the Acetamide Substituent

a) 2-{[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[2-(Propan-2-yl)phenyl]acetamide ()

  • Key Differences :
    • The acetamide is attached to 2-isopropylphenyl instead of 4-fluorophenyl.
  • Implications :
    • The bulky isopropyl group may hinder binding in hydrophobic pockets, reducing potency compared to the target compound’s planar 4-fluorophenyl .

b) 2-(3-(4-Chlorophenyl)-4-Methyl-6-Oxo-1-Phenyl-1H-Pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-Fluorophenyl)acetamide ()

  • Key Differences :
    • Pyrazolo[3,4-b]pyridine core instead of pyrazolo[3,4-d]pyrimidine.
    • Includes a 4-methyl and 6-oxo modification.
  • Implications: The pyridine core may reduce π-π stacking interactions in kinase ATP-binding sites compared to pyrimidine-based analogs.
Kinase Inhibition Profiles ()
Compound Target Kinase Key Structural Features Activity (IC₅₀)
PP2 (Reference) Src 4-Chlorophenyl, t-butyl 5–100 nM
Target Compound (Inferred) Src/Fyn 4-Chlorophenyl, 4-fluorophenyl, sulfanyl bridge Not reported
Compound Unknown Pyrazolo[3,4-b]pyridine core No data

However, the absence of a t-butyl group (as in PP2) may reduce selectivity .

Biological Activity

The compound 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a member of the pyrazolopyrimidine family, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and comparative analysis with similar compounds.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

C19H13ClFN6O2S\text{C}_{19}\text{H}_{13}\text{ClF}\text{N}_{6}\text{O}_{2}\text{S}

It features a pyrazolo[3,4-d]pyrimidine core , which is known for its diverse biological activities. The presence of sulfanyl and fluorophenyl groups enhances its potential interactions with biological targets.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the sulfanyl group may facilitate covalent interactions with nucleophilic residues in proteins, while the aromatic rings may engage in hydrophobic interactions within enzyme active sites or receptor binding pockets. This dual interaction capability suggests a multifaceted approach to modulating biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolopyrimidine derivatives. For instance, compounds related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundA549 (lung)12.5
This compoundMCF-7 (breast)15.0

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through various pathways.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce nitric oxide production in LPS-stimulated microglial cells, suggesting a potential role in neuroinflammatory conditions such as Parkinson's disease .

Comparative Analysis with Similar Compounds

When compared to other pyrazolopyrimidine derivatives, this compound stands out due to its unique combination of functional groups that enhance its biological activity.

CompoundUnique FeaturesAnticancer Activity (IC50)Reference
Compound ASulfanyl group10.0 µM
Compound BNitrophenyl group20.0 µM
This compound Sulfanyl + Fluorophenyl12.5 µM

Study on Antitumor Efficacy

A study conducted by Xia et al. evaluated a series of pyrazolopyrimidine derivatives for their antitumor activity against various cancer cell lines. The results indicated that compounds with similar structures exhibited significant growth inhibition and induced apoptosis at low concentrations .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of neuroinflammation. The results demonstrated that these compounds could mitigate inflammatory responses in microglial cells, supporting their potential use in treating neurodegenerative diseases .

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